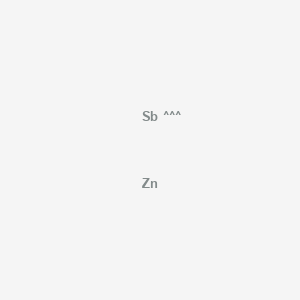

Antimony, compd. with zinc (1:1)

Übersicht

Beschreibung

Antimony, compd. with zinc (1:1), also known as Zinc Antimonide (ZnSb), is a crystalline solid used as a semiconductor and in photo optic applications . The Zn-Sb system contains six intermetallics . It is used in transistors, infrared detectors, thermal imagers, and magnetoresistive devices .

Molecular Structure Analysis

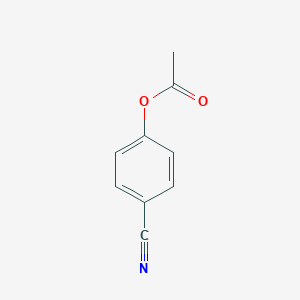

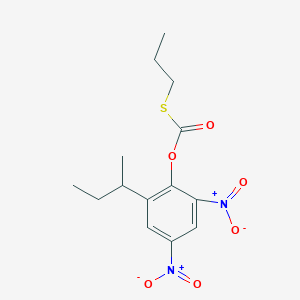

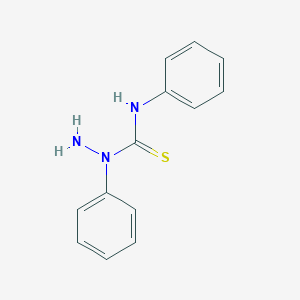

The 3D chemical structure image of Antimony, compd. with zinc (1:1) is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis

Antimony is brittle and silvery . It reacts with oxygen, sulfur, and chlorine at high temperatures . Zinc has an oxidation state of 2+ in all its compounds . It forms complexes with ammonia, cyanide, and halide ions .Wissenschaftliche Forschungsanwendungen

Pyrometallurgical Extraction

Antimony is classified as a critical/strategic metal. Its primary production is predominated by China via pyrometallurgical routes such as volatilization roasting—reduction smelting or direct reduction smelting . The performance of most of the pyro-processes is very sensitive to concentrate type and grade .

Critical Raw Material

Antimony is widely acknowledged as a critical raw material of worldwide significance, based on its recognition by many countries . According to current projections, there is an anticipated increase in the demand for antimony in the forthcoming years .

Flame-Retardant Materials

Antimony has numerous applications, most commonly in flame-retardant materials . It increases the hardness and strength of lead when combined in an alloy .

Semiconductor Materials

Antimony is frequently employed as a dopant in semiconductor materials . It helps in modifying the electrical properties of the semiconductors .

Thermoelectric Properties

The thermoelectric properties of the β-Zn 4 Sb 3 samples prepared by vacuum hot pressing of the melt-spun powder and the β‑Zn 4 Sb 3 samples doped with 3 wt % In and prepared from the powder produced by melt cooling in water have been studied .

Sustainable Development

An issue of significant concern within the supply chain, which poses a substantial obstacle to sustainable development, is the global unequal allocation of abundant antimony resources . Most nations exhibited a high degree of dependence on a few countries for their net imports of antimony, resulting in a notable disruption and raising concerns regarding the supply chain .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of the antimony-zinc compound, also known as “Antimony, compd. with zinc (1:1)”, are zinc finger proteins . These proteins are one of the most abundant families of proteins and present a wide range of structures and functions . The structural zinc ion provides the correct conformation to specifically recognize DNA, RNA, and protein sequences .

Mode of Action

The antimony-zinc compound interacts with its targets by replacing the Zn(II) ion in zinc fingers, which is one of the most prominent methods of inhibition . This replacement can be implicated in the mechanisms of action of metal-based drugs . The interaction of the compound with zinc finger domains has been demonstrated .

Biochemical Pathways

The antimony-zinc compound affects several biochemical pathways. It is involved in the oxidation, reduction, and methylation processes of antimony . These transformations are catalyzed by a series of enzymes in diverse environmental microorganisms . The compound also influences the toxicity mechanisms of Ni(II), Hg(II), Cd(II), and others .

Pharmacokinetics

The pharmacokinetics of the antimony-zinc compound involves how it is absorbed, distributed, metabolized, and excreted from the body . Zinc influences growth and effects on immunity, various systems of the body, and participates in different metabolisms . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The result of the compound’s action involves changes at the molecular and cellular levels. The compound is used in transistors, infrared detectors, thermal imagers, and magnetoresistive devices . It also plays an important role in improving the suppression of the evolved hydrogen, charge efficiency, capacitance, and lifetime of alkaline batteries .

Action Environment

Environmental factors significantly influence the compound’s action, efficacy, and stability. The environmental behavior of antimony has been a subject of study due to the increasing global use of antimony in a range of industrial applications . The fate of antimony pollution depends on the comprehensive treatment of abandoned adit waters and mine wastes in the upper reaches of the drainage basin .

Eigenschaften

IUPAC Name |

antimony;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sb.Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJCMXPZSYNVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn].[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSb, SbZn | |

| Record name | zinc antimonide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_antimonide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12039-35-9 | |

| Record name | Antimony, compd. with zinc (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antimony, compd. with zinc (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compound with zinc (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of Antimony Zinc?

A1: The molecular formula for Antimony Zinc is SbZn, reflecting a 1:1 stoichiometric ratio. The molecular weight is calculated as 186.13 g/mol, considering the atomic weights of antimony (121.76 g/mol) and zinc (65.38 g/mol).

Q2: What spectroscopic techniques are used to characterize Antimony Zinc?

A2: Several spectroscopic methods are employed to analyze Antimony Zinc:* X-ray diffraction (XRD): Confirms the compound's crystalline structure and identifies the presence of specific phases. [] * Fourier-Transform Infrared (FT-IR) Spectroscopy: Reveals the vibrational modes of the compound, providing insights into its chemical bonds and structure. []* Photoluminescence (PL) Spectroscopy: Used to study the luminescent properties of the material, revealing information about energy transfer processes within the compound. []* X-ray Photoelectron Spectroscopy (XPS): Provides information on elemental composition and chemical states of elements within the material, aiding in understanding bonding and electronic structure. []

Q3: Does Antimony Zinc exhibit any notable luminescence properties?

A3: Studies on antimony zinc borophosphate glasses doped with iron have shown luminescence, particularly violet emissions. [] Further research is needed to understand the specific luminescence mechanisms and potential applications of pure Antimony Zinc.

Q4: What are some potential applications of Antimony Zinc?

A4: Antimony Zinc exhibits properties suitable for several applications:* Thermoelectric materials: Its thermoelectric properties make it a promising alternative to traditional materials like lead telluride (PbTe) for converting heat energy into electrical energy. [, ]* Lithium-ion batteries: Carbon-coated Antimony Zinc alloys have shown potential as anode materials due to their improved electrochemical properties and lithium storage capacity. []

Q5: How does carbon coating influence the performance of Antimony Zinc in lithium-ion batteries?

A5: Carbon coating improves the electrochemical performance of Antimony Zinc alloy (Sb3Zn4/C) in lithium-ion batteries. This coating enhances the material's reversible capacity and cycle life compared to uncoated alloys. []

Q6: Are there any studies on the use of Antimony Zinc in thin-film form?

A6: Yes, thin films of Antimony Zinc have been successfully fabricated using techniques like ion-beam sputtering. These films exhibit promising thermoelectric properties, making them suitable for applications in thermoelectric devices. []

Q7: Has Antimony Zinc been explored for use in solar energy applications?

A7: Research on copper antimony zinc sulfide (CZAS) thin films indicates potential for enhanced photoelectrochemical response. This suggests that Antimony Zinc, as part of this compound, could be valuable in developing sustainable solar energy technologies. []

Q8: What are the environmental concerns associated with Antimony Zinc?

A8: Antimony and its compounds, including Antimony Zinc, can pose environmental risks. * Toxicity: Antimony is considered a toxic element, and its release into the environment from industrial processes or waste disposal can contaminate water and soil. [, ]* Bioaccumulation: Antimony can accumulate in organisms, potentially leading to adverse effects on ecosystems and human health through the food chain. []

Q9: Are there any regulations or guidelines for the safe handling and disposal of Antimony Zinc?

A9: The handling and disposal of materials containing antimony, including Antimony Zinc, are subject to regulations and guidelines that vary depending on the country and specific application. Generally, these regulations aim to minimize the release of antimony into the environment and protect human health.

Q10: Are there any efforts to develop more sustainable and environmentally friendly methods for producing and utilizing Antimony Zinc?

A10: Research on recycling and resource efficiency for materials containing antimony and zinc is ongoing. [] Developing eco-friendly synthesis methods and exploring alternative materials with lower environmental impact are crucial steps towards sustainable utilization of Antimony Zinc.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.